molecular formula C21H13BrO3 B307488 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one

3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one

Cat. No. B307488
M. Wt: 393.2 g/mol
InChI Key: UXJHMAMQICIARY-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one, also known as BMFP, is a chemical compound that has been studied extensively in the scientific community. BMFP is a furan derivative that has been found to have potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one in its various applications is not fully understood. However, in anticancer studies, 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has been found to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. In anti-inflammatory studies, 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has been found to have various biochemical and physiological effects. In anticancer studies, 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has been found to inhibit the growth of cancer cells and induce apoptosis. In anti-inflammatory studies, 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has been found to reduce inflammation and oxidative stress. 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has also been found to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has also been found to be stable under various conditions, making it suitable for use in various experiments. However, 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has some limitations. It is relatively insoluble in water, making it difficult to use in aqueous solutions. 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one is also sensitive to light and air, which can affect its stability.

Future Directions

There are several future directions for the research of 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one. In medicinal chemistry, further studies can be conducted to explore its potential as an anticancer and anti-inflammatory agent. In material science, 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one can be further studied for its potential applications in the synthesis of metal-organic frameworks. Further studies can also be conducted to explore the potential of 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one as a fluorescent probe for the detection of metal ions. Overall, 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has a wide range of potential applications, and further research is needed to fully understand its properties and potential uses.

Synthesis Methods

The synthesis of 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one involves the reaction of 3-bromoacetophenone with furfural in the presence of a base, followed by the reaction of the resulting intermediate with benzaldehyde. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one. This method has been found to be efficient and yields high purity 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one.

Scientific Research Applications

3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has been extensively studied in the scientific community due to its potential applications in various fields. In medicinal chemistry, 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has been found to have anticancer and anti-inflammatory properties. 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In organic synthesis, 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has been used as a building block for the synthesis of various compounds. In material science, 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has been used as a precursor for the synthesis of metal-organic frameworks.

properties

Product Name

3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one

Molecular Formula

C21H13BrO3

Molecular Weight

393.2 g/mol

IUPAC Name

(3E)-3-[[5-(3-bromophenyl)furan-2-yl]methylidene]-5-phenylfuran-2-one

InChI

InChI=1S/C21H13BrO3/c22-17-8-4-7-15(11-17)19-10-9-18(24-19)12-16-13-20(25-21(16)23)14-5-2-1-3-6-14/h1-13H/b16-12+

InChI Key

UXJHMAMQICIARY-FOWTUZBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Br)/C(=O)O2

SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.